3-Methoxycyclobutane-1-carbonitrile

Catalog No.
S6587732
CAS No.
1554045-00-9
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycyclobutane-1-carbonitrile

CAS Number

1554045-00-9

Product Name

3-Methoxycyclobutane-1-carbonitrile

IUPAC Name

3-methoxycyclobutane-1-carbonitrile

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3

InChI Key

BQOOGEUFVPSNRE-UHFFFAOYSA-N

SMILES

COC1CC(C1)C#N

Canonical SMILES

COC1CC(C1)C#N

3-Methoxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring with a methoxy group and a nitrile functional group attached. Its molecular formula is C5H7NOC_5H_7NO, and it has a molecular weight of approximately 97.12 g/mol. The presence of the methoxy group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

, including:

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation .
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under suitable conditions .

The synthesis of 3-Methoxycyclobutane-1-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of 3-methoxycyclobutanone with cyanide sources under basic conditions, producing the desired nitrile compound .
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are essential to ensure high yield and purity. This may involve purification processes such as distillation or recrystallization .

3-Methoxycyclobutane-1-carbonitrile has diverse applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals .
  • Research: The compound is utilized in studies related to enzyme inhibition and metabolic pathways, contributing to advancements in biochemistry and medicinal chemistry .
  • Industrial Uses: It is involved in the production of specialty chemicals and materials, highlighting its significance in chemical manufacturing .

The interaction studies of 3-Methoxycyclobutane-1-carbonitrile focus on its reactivity due to the nitrile and methoxy groups. These functional groups enable the compound to participate in nucleophilic addition reactions, influencing its binding affinity with various biological targets. Understanding these interactions is crucial for exploring its potential therapeutic applications .

Several compounds share structural similarities with 3-Methoxycyclobutane-1-carbonitrile:

Compound NameStructural FeaturesUnique Characteristics
3-MethylenecyclobutanecarbonitrileContains a methylene group instead of a methoxy groupLacks the electron-donating properties of methoxy
CyclobutanecarbonitrileDoes not have any substituents on the cyclobutane ringLess reactive due to absence of functional groups
3-HydroxycyclobutanecarbonitrileContains a hydroxyl group instead of a methoxy groupExhibits different reactivity patterns due to hydroxyl's properties

Uniqueness: The distinct combination of both a methoxy and a nitrile group on the cyclobutane ring makes 3-Methoxycyclobutane-1-carbonitrile unique. This structural configuration imparts specific chemical properties and reactivity that are advantageous for various research and industrial applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

111.068413911 g/mol

Monoisotopic Mass

111.068413911 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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